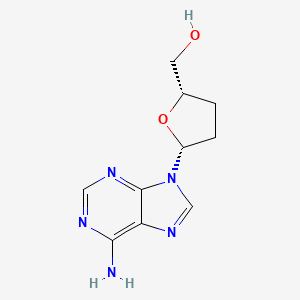

2',3'-Didésoxyadénosine

Vue d'ensemble

Description

La didésoxyadénosine, également connue sous le nom de 2’,3’-didésoxyadénosine, est un analogue nucléosidique de la désoxyadénosine. Elle se caractérise par l’absence de groupes hydroxyle aux positions 2’ et 3’ de son fragment sucre ribose. Cette modification structurelle en fait un composé précieux dans divers domaines de la recherche scientifique, en particulier en biologie moléculaire et en médecine .

Applications De Recherche Scientifique

Dideoxyadenosine has a wide range of applications in scientific research:

Mécanisme D'action

La didésoxyadénosine exerce ses effets principalement en inhibant l’enzyme transcriptase inverse. Une fois à l’intérieur de la cellule, elle est phosphorylée en sa forme active, le triphosphate de didésoxyadénosine. Ce métabolite actif entre en compétition avec le triphosphate de désoxyadénosine naturel pour l’incorporation dans la chaîne d’ADN en croissance, ce qui conduit à la terminaison de la chaîne et à l’inhibition de la réplication virale .

Composés similaires :

Didanosine : Un autre analogue didésoxynucléosidique utilisé dans les thérapies antivirales.

Stavudine : Un analogue nucléosidique ayant des propriétés antivirales similaires.

Abacavir : Un analogue nucléosidique utilisé dans le traitement du VIH.

Unicité : La didésoxyadénosine est unique en raison de son inhibition spécifique de l’enzyme transcriptase inverse et de sa capacité à terminer l’élongation de la chaîne d’ADN. Cela la rend particulièrement efficace dans les thérapies antivirales, en particulier contre le VIH .

Analyse Biochimique

Biochemical Properties

2’,3’-Dideoxyadenosine interacts with various enzymes and proteins. It is an inhibitor of some adenine nucleosides and nucleotides proteins such as adenylate cyclase or adenosine deaminase . It is converted to dideoxyinosine upon deamination .

Cellular Effects

2’,3’-Dideoxyadenosine has significant effects on various types of cells and cellular processes. It inhibits adenylyl cyclase and may play a key role in the inhibition of tumor progression . It is also a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus .

Molecular Mechanism

2’,3’-Dideoxyadenosine exerts its effects at the molecular level through several mechanisms. It acts as a chain terminator by incorporation and inhibits viral reverse transcriptase by competing with natural dATP . It is metabolized intracellularly by a series of cellular enzymes to its active moiety, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme competitively by competing with natural dATP .

Temporal Effects in Laboratory Settings

2’,3’-Dideoxyadenosine has sufficient stability at room temperature and does not need special care during handling or shipment. It is recommended that the compound should be stored in the freezer .

Metabolic Pathways

2’,3’-Dideoxyadenosine is involved in several metabolic pathways. It is rapidly metabolized intracellularly to its active moiety, 2,3-dideoxyadenosine-5-triphosphate (ddATP). It is then further metabolized hepatically to yield hypoxanthine, xanthine, and uric acid .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La didésoxyadénosine peut être synthétisée par plusieurs méthodes. Une méthode notable implique l’utilisation de phosphorylases nucléosidiques dérivées de Bacillus stearothermophilus. Ce processus de conversion enzymatique est efficace et économique, permettant la production de didésoxyadénosine de haute pureté .

Méthodes de production industrielle : La production industrielle de didésoxyadénosine implique généralement une synthèse enzymatique à grande échelle. L’utilisation de phosphorylases nucléosidiques dérivées de Bacillus garantit un rendement et une pureté élevés, ce qui la rend adaptée aux applications commerciales .

Analyse Des Réactions Chimiques

Types de réactions : La didésoxyadénosine subit diverses réactions chimiques, notamment :

Oxydation : La didésoxyadénosine peut être oxydée pour former de la didésoxyinosine.

Substitution : Elle peut participer à des réactions de substitution, en particulier au niveau du groupe amino du fragment adénine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont souvent utilisés dans des conditions douces.

Principaux produits :

Oxydation : La didésoxyinosine est un produit majeur formé par l’oxydation de la didésoxyadénosine.

Substitution : Divers dérivés substitués de l’adénine peuvent être formés en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

La didésoxyadénosine a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Didanosine: Another dideoxynucleoside analog used in antiviral therapies.

Stavudine: A nucleoside analog with similar antiviral properties.

Uniqueness: Dideoxyadenosine is unique due to its specific inhibition of the reverse transcriptase enzyme and its ability to terminate DNA chain elongation. This makes it particularly effective in antiviral therapies, especially against HIV .

Propriétés

IUPAC Name |

[5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXRAFOPTSTNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859851 | |

| Record name | [5-(6-Amino-9H-purin-9-yl)oxolan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-22-7 | |

| Record name | 2',3'-Dideoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2',3'-Dideoxyadenosine (ddAdo) exerts its antiviral effect by first being phosphorylated inside the cell to its active form, 2',3'-Dideoxyadenosine-5'-triphosphate (ddATP) [, , , ]. This active metabolite acts as a chain-terminating substrate analog for the viral reverse transcriptase, effectively inhibiting viral DNA synthesis [, , , ]. This inhibition blocks further steps in the viral life cycle, including viral mRNA expression and ultimately, viral replication [, , ].

A:

- Spectroscopic data: Detailed spectroscopic data can be found in the literature. Notably, the crystal structures of ddAdo have been determined, revealing information about its sugar ring conformation and relative orientation of the sugar and base [].

A: While the provided research primarily focuses on the biological activity of ddAdo, it's been noted that 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA), a related compound, exhibits greater acid stability compared to ddAdo [, ]. This increased stability makes F-ddA a more promising candidate for oral administration [, ].

A: 2',3'-Dideoxyadenosine itself is not a catalyst. Its mechanism of action revolves around its role as a substrate analog for enzymes involved in DNA synthesis, primarily reverse transcriptase and to a lesser extent, terminal deoxynucleotidyl transferase (TdT) [, , , ].

A: Yes, quantum chemical modeling studies have investigated the conformational capacity of 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), a closely related analog of ddAdo []. These studies have provided insights into d4A's potential as a DNA chain terminator and its ability to compete with 2'-deoxyadenosine for enzyme binding [].

ANone: Extensive research has been conducted to understand the impact of structural modifications on the activity of ddAdo and its analogs:

- 6-Position modifications: Studies on 6-substituted 2',3'-dideoxypurine nucleosides have shown that the size of the substituent at the 6-position influences antiviral activity []. Compounds with smaller substituents like methyl (D2MeA) displayed greater potency than those with larger groups [].

- Fluorination: The addition of fluorine at the 2'-beta position, creating F-ddA, significantly increases acid stability and enhances oral bioavailability without compromising anti-HIV activity [, , ]. This modification is a successful example of optimizing the pharmacokinetic properties of the drug.

- Nucleotide delivery systems: CycloSal-pronucleotide derivatives of ddAdo (cycloSal-ddAMP) have demonstrated significantly increased lipophilicity and antiviral potency compared to the parent nucleoside []. This indicates the potential of utilizing prodrug strategies to enhance the delivery and efficacy of ddAdo.

ANone: The provided research focuses primarily on the preclinical development and characterization of ddAdo and its analogs. Information on SHE regulations is typically addressed in later stages of drug development and is not extensively discussed in the provided research.

A:

- Absorption: While specific details about ddAdo's absorption are limited in the provided research, it's suggested that the compound enters cells via passive diffusion rather than active transport mechanisms [].

- Distribution: Studies on the related compound, F-ddA, in rhesus monkeys demonstrated that it exhibits limited penetration into the cerebrospinal fluid, with a cerebrospinal fluid to plasma AUC ratio of 0.068 [].

- Metabolism: ddAdo is primarily metabolized via deamination to 2',3'-dideoxyinosine (ddI) by the enzyme adenosine deaminase (ADA) [, , ]. This metabolic pathway can lead to either inactivation of ddI by purine nucleoside phosphorylase or its phosphorylation to the active metabolite ddATP [, , ].

- Excretion: In rhesus monkeys, approximately half of the administered dose of F-ddA is excreted in the urine, primarily as the metabolite F-ddI [].

A:

- In vitro: ddAdo has demonstrated potent antiviral activity against HIV in various cell-based assays, including those utilizing MT-4, ATH8, MOLT-4, and CEM cell lines [, , , , , ].

- In vivo: Studies in a humanized mouse model of HIV infection (hu-PBL-SCID mice) have shown promising results for F-ddA []. Pretreatment with F-ddA significantly reduced the rate of HIV infection and preserved CD4+ T cell counts compared to controls []. In another study, 2,6-diaminopurine 2',3'-dideoxyriboside successfully cleared hepadnavirus DNA from the sera of treated animals [].

A: While ddAdo exhibits potent anti-HIV activity, the emergence of drug resistance is a significant concern. Studies have identified specific mutations in the HIV reverse transcriptase that confer resistance to ddAdo and other nucleoside reverse transcriptase inhibitors (NRTIs) [, ]. These mutations often result in reduced sensitivity to multiple NRTIs, leading to cross-resistance [, ].

A: Yes, the development of cycloSal-ddAMP derivatives represents a promising drug delivery strategy []. These lipophilic pronucleotides are designed to improve cellular uptake and enhance the delivery of the active ddAMP metabolite, leading to increased antiviral potency [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.